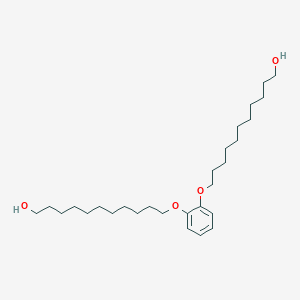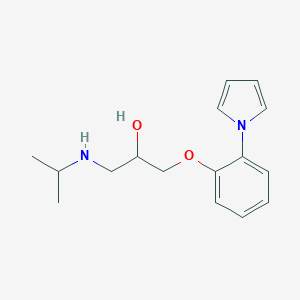
6-Heptadecanol
Descripción general
Descripción
6-Heptadecanol is a long-chain primary fatty alcohol with the molecular formula C17H36O. It is a derivative of heptadecane, where one of the terminal methyl hydrogens is replaced by a hydroxy group. This compound is known for its role as a volatile oil component and is found naturally in various plant and fungal metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Heptadecanol can be synthesized through the reduction of heptadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically involves dissolving the heptadecanoic acid in an appropriate solvent like tetrahydrofuran (THF) and adding the reducing agent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of heptadecanoic acid. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the reduction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to heptadecane using strong reducing agents.
Substitution: this compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecane.
Substitution: Heptadecyl chloride.
Aplicaciones Científicas De Investigación
6-Heptadecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of detergents and surfactants.
Biology: Acts as a component in the study of lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of 6-Heptadecanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially altering their conformation and activity .
Comparación Con Compuestos Similares
Heptadecan-1-ol: Another long-chain primary fatty alcohol with similar properties and applications.
Heptadecane: The parent hydrocarbon of 6-Heptadecanol, lacking the hydroxy group.
Hexadecanol: A similar fatty alcohol with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific position of the hydroxy group on the sixth carbon, which imparts distinct physical and chemical properties compared to other isomers. This unique structure allows it to interact differently with biological membranes and enzymes, making it valuable in specific research and industrial applications .
Propiedades
IUPAC Name |
heptadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGITVGTVVWLRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303483 | |
| Record name | 6-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112283-13-3 | |
| Record name | 6-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)


![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)






